molecular formula C18H16N2O4S2 B12209069 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B12209069
M. Wt: 388.5 g/mol
InChI Key: NDEVESJAHOZVCE-GDNBJRDFSA-N
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Description

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a thiophene group, and a hydroxyphenyl group

Preparation Methods

The synthesis of 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves the reaction of a thiazolidine derivative with a thiophene aldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other thiazolidine derivatives and thiophene-containing molecules. Compared to these compounds, 2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C18H16N2O4S2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C18H16N2O4S2/c21-13-5-3-12(4-6-13)7-8-19-16(22)11-20-17(23)15(26-18(20)24)10-14-2-1-9-25-14/h1-6,9-10,21H,7-8,11H2,(H,19,22)/b15-10-

InChI Key

NDEVESJAHOZVCE-GDNBJRDFSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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